4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-). This compound is widely used in the dye industry due to its ability to impart bright and stable colors to various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid typically involves a multi-step process starting from aniline derivatives. The key steps include diazotization and azo coupling reactions:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy and in the study of enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is utilized in pH indicators, where the color change corresponds to the protonation or deprotonation of the azo group. In biological systems, the compound can interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Orange II: A related compound used in textile dyeing with a different sulfonic acid position.
Uniqueness
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific combination of substituents, which impart distinct color properties and reactivity. Its stability and vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
650634-89-2 |
---|---|
Molecular Formula |
C20H19N5O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H19N5O3S/c1-25(2)19-11-7-17(8-12-19)23-21-15-3-5-16(6-4-15)22-24-18-9-13-20(14-10-18)29(26,27)28/h3-14H,1-2H3,(H,26,27,28) |
InChI Key |
LNFZERIHUKVNFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.